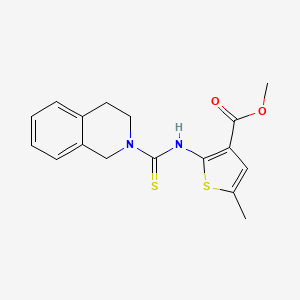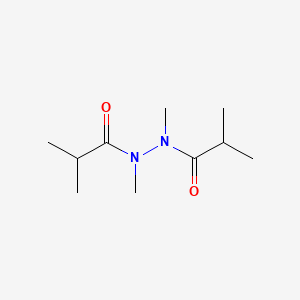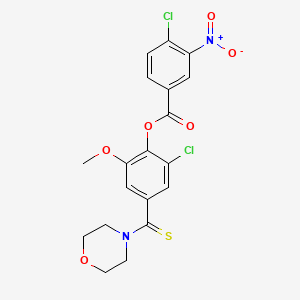![molecular formula C16H19NS B12494002 4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B12494002.png)
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine is an organic compound with the molecular formula C14H16N2S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a pyridine ring substituted with a 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine typically involves the reaction of 2,4,6-trimethylphenylthiol with 4-vinylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiol group, facilitating the nucleophilic attack on the vinyl group of 4-vinylpyridine. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of nitrated or halogenated pyridine derivatives.
科学的研究の応用
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 2-{[2-(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine
- 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine
- 2-{[2-(4-Pyridinyl)ethyl]sulfanyl}ethylpyridine
Uniqueness
4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C16H19NS |
|---|---|
分子量 |
257.4 g/mol |
IUPAC名 |
4-[2-(2,4,6-trimethylphenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C16H19NS/c1-12-10-13(2)16(14(3)11-12)18-9-6-15-4-7-17-8-5-15/h4-5,7-8,10-11H,6,9H2,1-3H3 |
InChIキー |
CBODGGAJHIGZCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)SCCC2=CC=NC=C2)C |
溶解性 |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12493926.png)
![Ethyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493928.png)

![5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12493934.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12493941.png)


![5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12493949.png)
![2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12493963.png)
![N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12493969.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12493972.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493982.png)
![N-{[4-methyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12493987.png)
